molecular formula C9H10Cl2F3N B6187431 2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 2639410-46-9

2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B6187431
CAS No.: 2639410-46-9
M. Wt: 260.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group, a chloro group, and an amine group attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and specificity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the ethan-1-amine group, which imparts different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science .

Properties

CAS No.

2639410-46-9

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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